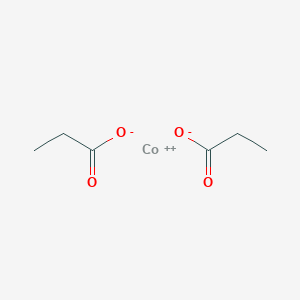
Cobalt propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt propionate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. Cobalt propionate is a cobalt salt of propionic acid, and it has been used as a catalyst in several chemical reactions.
Wirkmechanismus
The mechanism of action of cobalt propionate as a catalyst is not fully understood. However, it is believed that cobalt propionate acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a reactant molecule, thereby facilitating the reaction.
Biochemische Und Physiologische Effekte
Cobalt propionate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that cobalt propionate may have antioxidant properties and may be able to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using cobalt propionate as a catalyst is its high selectivity. Cobalt propionate has been shown to be highly selective in several chemical reactions, which means that it can produce the desired product with minimal byproducts. However, one of the limitations of using cobalt propionate is its high toxicity. Cobalt propionate can be toxic to humans and animals, and it should be handled with care.
Zukünftige Richtungen
There are several future directions for the study of cobalt propionate. One potential application of cobalt propionate is in the field of renewable energy. Cobalt propionate has been shown to be an effective catalyst in the production of hydrogen from water, which could be used as a renewable source of energy. Additionally, cobalt propionate could be studied for its potential applications in the field of medicine. Cobalt propionate has been shown to have antioxidant properties, which could make it a potential candidate for the treatment of oxidative stress-related diseases. Finally, further studies could be conducted to understand the mechanism of action of cobalt propionate as a catalyst, which could lead to the development of more efficient and selective catalysts.
Conclusion:
In conclusion, cobalt propionate is a chemical compound that has several potential applications in various fields. Cobalt propionate has been extensively studied for its use as a catalyst, and it has been shown to be highly selective in several chemical reactions. However, cobalt propionate is also highly toxic and should be handled with care. Future studies could focus on the potential applications of cobalt propionate in the fields of renewable energy and medicine, as well as on understanding its mechanism of action as a catalyst.
Synthesemethoden
Cobalt propionate can be synthesized by reacting cobalt oxide or cobalt carbonate with propionic acid. The reaction takes place in the presence of a solvent, typically water or ethanol. The resulting product is a purple crystalline solid that is soluble in water and ethanol.
Wissenschaftliche Forschungsanwendungen
Cobalt propionate has been extensively studied for its potential applications in various fields. One of the most significant applications of cobalt propionate is in the field of catalysis. Cobalt propionate has been shown to be an effective catalyst in several chemical reactions, including the oxidation of alcohols and the synthesis of cyclic carbonates.
Eigenschaften
CAS-Nummer |
1560-69-6 |
|---|---|
Produktname |
Cobalt propionate |
Molekularformel |
C6H10CoO4 |
Molekulargewicht |
205.07 g/mol |
IUPAC-Name |
cobalt(2+);propanoate |
InChI |
InChI=1S/2C3H6O2.Co/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
TZWGXFOSKIHUPW-UHFFFAOYSA-L |
SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Co+2] |
Kanonische SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Co+2] |
Andere CAS-Nummern |
1560-69-6 |
Physikalische Beschreibung |
Liquid; PelletsLargeCrystals |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



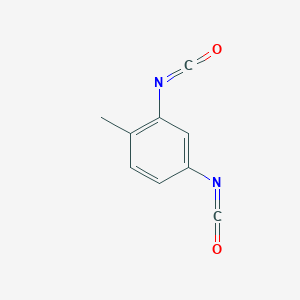
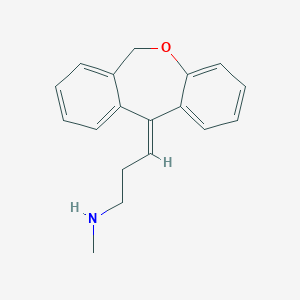
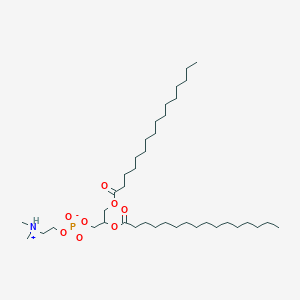
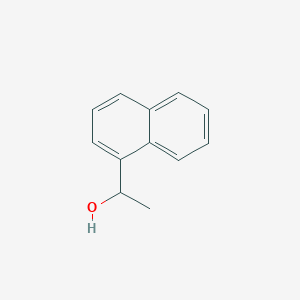
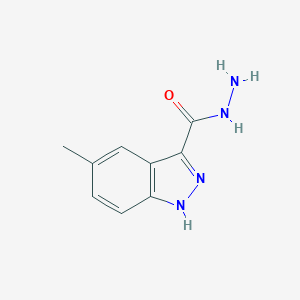
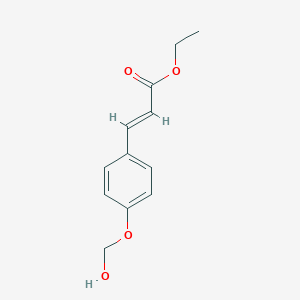
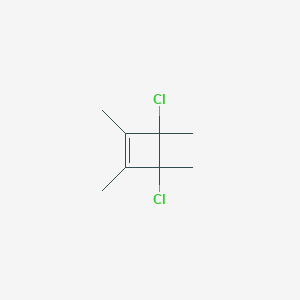
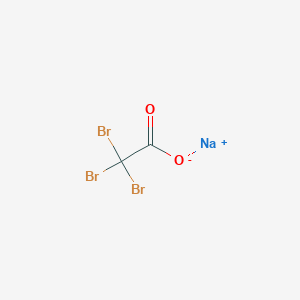

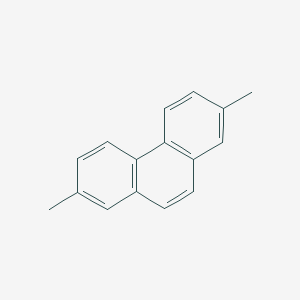
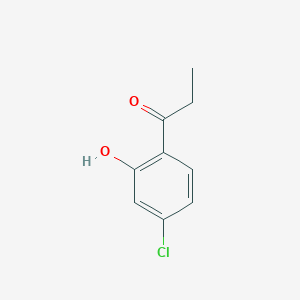
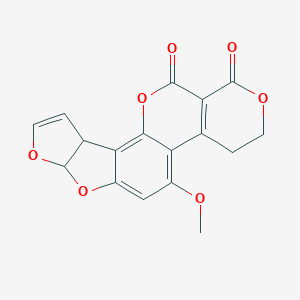
![[1,1'-Biphenyl]-4,4'-dicarbonitrile](/img/structure/B73637.png)
